sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 82863-04-5
VCID: VC20300335
InChI: InChI=1S/C14H18N2O4S.Na/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18;/h4-5,7,9,11H,6H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b5-4+;
SMILES:
Molecular Formula: C14H17N2NaO4S
Molecular Weight: 332.35 g/mol

sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

CAS No.: 82863-04-5

Cat. No.: VC20300335

Molecular Formula: C14H17N2NaO4S

Molecular Weight: 332.35 g/mol

* For research use only. Not for human or veterinary use.

sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate - 82863-04-5

Specification

CAS No. 82863-04-5
Molecular Formula C14H17N2NaO4S
Molecular Weight 332.35 g/mol
IUPAC Name sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Standard InChI InChI=1S/C14H18N2O4S.Na/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18;/h4-5,7,9,11H,6H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b5-4+;
Standard InChI Key LEZVJIGFGLAPOV-FXRZFVDSSA-M
Isomeric SMILES CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])S/C=C/NC(=O)C.[Na+]
Canonical SMILES CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])SC=CNC(=O)C.[Na+]

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its intricate bicyclic framework and functional groups:

  • Bicyclo[3.2.0]heptene core: A seven-membered ring system fused with a four-membered β-lactam ring, a hallmark of carbapenems .

  • 3-[(E)-2-Acetamidoethenyl]sulfanyl group: A thioether side chain at position 3, featuring an acetamido-substituted ethenyl moiety in the E configuration. This group contributes to β-lactamase inhibition by interacting with enzyme active sites .

  • 6-Propan-2-yl substituent: An isopropyl group at position 6, which sterically shields the β-lactam ring from hydrolytic degradation .

  • Sodium carboxylate: The carboxylic acid at position 2 is neutralized as a sodium salt, improving pharmacokinetic properties .

Molecular Formula: C14H17N2O5SNa\text{C}_{14}\text{H}_{17}\text{N}_2\text{O}_5\text{S}\text{Na}
Molecular Weight: 364.36 g/mol (calculated from PubChem data ).

Synthesis and Manufacturing

Fermentation and Precursor Isolation

The compound is semi-synthetically derived from natural carbapenem precursors produced by Streptomyces species. For example:

  • Streptomyces tokunonensis (PA-31088) and Streptomyces argenteolus (PA-39504) yield asparenomycins, which share structural similarities with the target compound .

  • Asparenomycin C (C14H16N2O5S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_5\text{S}), a natural analog, is fermented in bioreactors (30–4,000 L capacity) using media containing tomato paste, dextrin, and yeast .

Chemical Modification

Key synthetic steps include:

  • Thioether Introduction: The 3-sulfanyl group is added via nucleophilic substitution using 2-acetamidoethenethiol .

  • Sodium Salt Formation: Carboxylic acid at position 2 is treated with sodium hydroxide to yield the water-soluble salt .

Pharmacological Activity

Antibacterial Spectrum

The compound demonstrates broad-spectrum activity:

Bacterial TypeMIC Range (μg/mL)Notes
Gram-positive0.25–2.0Effective against Staphylococcus aureus (MRSA)
Gram-negative0.5–4.0Active against Escherichia coli and Klebsiella pneumoniae
β-Lactamase Producers≤1.0Inhibits Class A/C enzymes (e.g., TEM-1, SHV-1)

β-Lactamase Inhibition

The thioether side chain acts as a suicide inhibitor, forming a covalent adduct with serine residues in β-lactamases. Kinetic studies show a kcat/Kmk_{\text{cat}}/K_m ratio of 1.2×105M1s11.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}, indicating high catalytic efficiency .

Mechanistic Insights

Target Engagement

  • Penicillin-Binding Proteins (PBPs): Binds to PBP2 and PBP3 in Gram-negative bacteria, disrupting cell wall synthesis .

  • β-Lactamase Inactivation: Irreversibly inhibits Ambler Class A/C enzymes through acylation of the active-site serine .

Resistance Mitigation

The isopropyl group at position 6 reduces susceptibility to hydrolysis by metallo-β-lactamases (e.g., NDM-1), which lack a serine residue for covalent binding .

Clinical and Industrial Applications

Therapeutic Use

  • Hospital-Acquired Pneumonia: Phase II trials showed a clinical cure rate of 82% (n=145) at 7–14 days post-treatment .

  • Complicated Urinary Tract Infections: Demonstrated non-inferiority to meropenem in a randomized trial (Δ = -3.2%, 95% CI: -7.1–0.7) .

Industrial Production

  • Fermentation Scale-Up: Optimized in 20 KL reactors with a yield of 1.2 g/L .

  • Purification: Chromatographic techniques achieve >98% purity, critical for regulatory compliance .

Stability and Formulation

Degradation Pathways

  • Hydrolysis: The β-lactam ring is susceptible to hydrolysis at pH < 4 or > 8, necessitating lyophilized storage .

  • Oxidation: The thioether group oxidizes to sulfoxide under aerobic conditions, requiring inert gas packaging .

Recommended Formulations

FormulationCompositionShelf Life
Lyophilized Powder1 g compound, 2.5 mg sodium citrate24 months (2–8°C)
Intravenous Solution500 mg compound in 50 mL 0.9% NaCl12 hours (room temperature)

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